molecular formula H5NO8S2 B051021 Ammonium persulfate CAS No. 7727-54-0

Ammonium persulfate

Cat. No.: B051021
CAS No.: 7727-54-0
M. Wt: 211.18 g/mol
InChI Key: SBFSEMVZXZCBEC-UHFFFAOYSA-N
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Description

Ammonium persulfate is an inorganic compound with the chemical formula (NH₄)₂S₂O₈. It is a colorless to white crystalline solid that is highly soluble in water. This compound is a strong oxidizing agent and is widely used in various industrial and laboratory applications, including polymer chemistry, etching, and as a cleaning and bleaching agent .

Preparation Methods

Ammonium persulfate is typically prepared by the electrolysis of a cold concentrated solution of either ammonium sulfate or ammonium bisulfate in sulfuric acid at a high current density . The process involves the following steps:

Comparison with Similar Compounds

Ammonium persulfate is often compared with other persulfate salts, such as sodium persulfate and potassium persulfate. While all these compounds are strong oxidizing agents, this compound is more soluble in water compared to its sodium and potassium counterparts . This higher solubility makes this compound more effective in aqueous applications. Additionally, this compound is preferred in certain polymerization reactions due to its ability to generate radicals more efficiently .

Similar Compounds

  • Sodium persulfate
  • Potassium persulfate
  • Ammonium thiosulfate
  • Ammonium sulfite
  • Ammonium sulfate

Properties

CAS No.

7727-54-0

Molecular Formula

H5NO8S2

Molecular Weight

211.18 g/mol

IUPAC Name

azane;sulfooxy hydrogen sulfate

InChI

InChI=1S/H3N.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h1H3;(H,1,2,3)(H,4,5,6)

InChI Key

SBFSEMVZXZCBEC-UHFFFAOYSA-N

Isomeric SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]

SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]

Canonical SMILES

N.OS(=O)(=O)OOS(=O)(=O)O

Color/Form

Platelike or prismatic (monoclinic) crystals, or white granular powder
Colorless, white monoclinic crystals

density

1.98 at 68 °F (USCG, 1999)
1.982 g/cu cm
1.9 g/cm³

melting_point

Decomposes at 120 °C

7727-54-0

physical_description

Ammonium persulfate appears as a white crystalline solid. A strong oxidizing agent. Does not burn readily, but may cause spontaneous ignition of organic materials. Used as a bleaching agent and as a food preservative.
DryPowder;  OtherSolid;  PelletsLargeCrystals
COLOURLESS CRYSTALS OR WHITE POWDER.

Pictograms

Oxidizer; Irritant; Health Hazard

solubility

Solubility in water: 83.5 g/100 g water at 25 °C
Freely soluble in water
Solubility in water, g/100ml at 20 °C: 58.2

Synonyms

Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Ammonium Salt (1:2);  Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Diammonium Salt;  Ad 485;  Ammonium Peroxidodisulfate;  Ammonium Peroxydisulfate;  Ammonium Peroxydisulfate ((NH4)2S2O8);  Ammonium Peroxysulfate;  Anala R; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The following materials were added to a 500 ml. reaction flask: 40.7 g D.I. water, 0.1 g Versene 220, 0.01 g 93% sulfuric acid and 0.04 g iron sulfate-heptahydrate (Mixture 1). The flask was equipped with a reaction flask head, reflux condenser and agitator. Then a second mixture of 80 g D.I. water, 0.6 g Versene 220, 5.17 g of 58% NaAMPS, 5.1 g Sipex EST-30, 5.4 g Igepal CA-887, 0.15 g 93% sulfuric acid, 1.5 g Potomac Yellow Dye, 0.44 g Rhodamine F5G, and 0.22 g Rhodamine F3B were added to a second container. Both mixtures were purged for 30 minutes with nitrogen to remove residual oxygen. Next 60 g of Styrene, 27 g of Acrylonitrile, and 10 g of Hydroxypropylmethacrylate were added to the second mixture and the resulting mixture was agitated to form a stable preemulsion. Mixture I was then heated to 60° C. using a temperature controlled water bath. Ammonium Persulfate (0.6 g of APS in 3.6 g of D.I. water) and Erythorbic acid (0.93 g of EA in 3.8 g D.I. water) initiator solutions were prepared and 1/3 of each solution was added to mixture 1. Mixture 2 and the remaining 2/3 of the initiator solutions were then pumped into the reactor containing Mixture I at such a rate as to maintain the temperature of Mixture I at 60° C. without using additional heating. When the addition was complete, the polymer emulsion was heated for an additional 1 hr. and the post polymerization monomer reduction step was begun. t-Butylhydroperoxide (0.25 g t-BHP in 1.75 g D.I. water) and Erythorbic acid (0.34 g EA in 2.0 g D.I. water) solutions were then added to the emulsion polymer. The temperature was maintained at 60° C. for an additional hour. The resulting orange fluorescent dispersion possessed excellent color strength, shade and brightness.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Erythorbic acid
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
iron sulfate-heptahydrate
Quantity
0.04 g
Type
catalyst
Reaction Step Two
Name
Mixture 1
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
mixture 1
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0.6 g
Type
reactant
Reaction Step Five
Quantity
5.4 g
Type
reactant
Reaction Step Five
Quantity
0.15 g
Type
reactant
Reaction Step Five
Name
Rhodamine F5G
Quantity
0.44 g
Type
reactant
Reaction Step Five
[Compound]
Name
Rhodamine F3B
Quantity
0.22 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0.1 g
Type
reactant
Reaction Step Seven
Quantity
0.01 g
Type
reactant
Reaction Step Eight
[Compound]
Name
Mixture 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Ammonium Persulfate
Name
Erythorbic acid

Synthesis routes and methods II

Procedure details

Standard cylinders of 10% acrylamide gel (9.7% acrylamide and 0.3% N,N'-methylene-bis-acrylogo there merized with TEMED) and ammonium persulfate were prepared and set up between gel and reservoir buffers comprising tris hydrochloride at pH 8.0 and 0.1% SDS. The upper gel surface was loaded with a charge comprising 50 micrograms of T2 pilus crystals, 20 ug of Clelands Reagent (0.01M) 1 mg. of SDS 20λ of glycol and 20λ of Bromophenol Blue (0.002%). Prior to charge the pili were heated with the SDS and the Cleland's reagent for 2 minutes at 100° C. The electrophoresis was run at 5 ma (at ca. 170 v) until the Bromophenol Blue had run 6 cm. The gels were removed and cut thru the dye band and two gels stained with Coomassie Blue Stain (0.2%) to give two bands--a major band and a minor band.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tris hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 μg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
acrylamide
Name
ammonium persulfate

Synthesis routes and methods III

Procedure details

A 1 L reactor consisting of a stirrer, cooling equipment feedline inert gas (N2), the feed tank pre-emulsion, bath temperature control and metering pump. Were added from 160 to 220 g of MMA (methyl methacrylate), of 20 to 80 g Abu (butyl acrylate), 2.0 to 3.0 g of surfactant, of between 3.5 and 5.5 g of NaHCO3 and between 8.0 and 9.0 g of APS (ammonium persulfate). The reactor was heated in a temperature range between 70 and 85° C. and into it was added reagents for the pre-emulsion, of between 0.5 and 2.0 g of the monomer mixture, between 1.0 and 3.0 g of lauryl sulfate sodium, 80 to 110 g of NaHCO3, between 15 and 20 g of APS and the remaining water to obtain a solid theoretical rate of about 40%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
190 (± 30) g
Type
reactant
Reaction Step Three
Name
Abu
Quantity
50 (± 30) g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
APS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monomer
Name
lauryl sulfate sodium
Name
NaHCO3
Name
APS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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